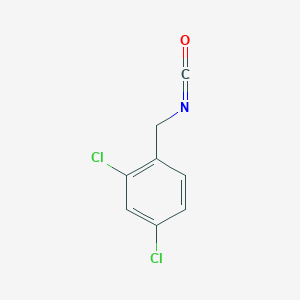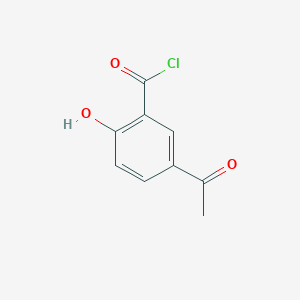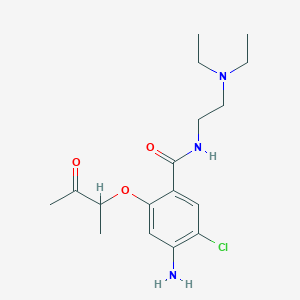
巴他诺普利
概述
描述
Batanopride is a compound belonging to the benzamide class, known for its antiemetic properties. It acts as a selective 5-hydroxytryptamine 3 receptor antagonist. Initially developed to reduce nausea during cancer chemotherapy, batanopride was never approved for medical use due to dose-limiting side effects such as hypotension and long QT syndrome .
科学研究应用
Chemistry: Used as a model compound to study the behavior of benzamide derivatives.
Biology: Investigated for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.
Medicine: Explored as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy.
Industry: Potential applications in the development of new antiemetic drugs and as a reference compound in pharmaceutical research.
作用机制
Batanopride exerts its effects by selectively antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are involved in the emetic response, and their blockade by batanopride prevents the initiation of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptors located in the central and peripheral nervous systems. The pathways involved include the inhibition of serotonin-mediated signaling, which is responsible for the emetic response .
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
Batanopride can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-diethylaminoethylamine to yield the benzamide core.
Esterification: The benzamide core is then esterified with 3-oxobutan-2-yl acetate in the presence of a base such as sodium hydride to form the ester derivative.
Hydrolysis and Cyclization: The ester derivative undergoes hydrolysis followed by cyclization to form the final batanopride compound.
Industrial Production Methods
Industrial production of batanopride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Batanopride undergoes several types of chemical reactions, including:
Oxidation: Batanopride can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert batanopride into its reduced forms.
Substitution: Batanopride can undergo substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation products include various hydroxylated and ketone derivatives.
Reduction: Reduction products include amine derivatives.
Substitution: Substitution products vary depending on the reagents used but can include halogenated and alkylated derivatives.
相似化合物的比较
Batanopride is compared with other similar compounds in the benzamide class, such as metoclopramide and ondansetron:
Metoclopramide: Unlike batanopride, metoclopramide acts as a dopamine receptor antagonist in addition to its 5-hydroxytryptamine 3 receptor antagonism. This dual action makes metoclopramide effective in treating both nausea and gastrointestinal motility disorders.
Ondansetron: Ondansetron is another selective 5-hydroxytryptamine 3 receptor antagonist but has a better safety profile compared to batanopride. It is widely used in clinical practice to prevent chemotherapy-induced nausea and vomiting.
List of Similar Compounds
- Metoclopramide
- Ondansetron
- Granisetron
- Dolasetron
Batanopride’s uniqueness lies in its selective 5-hydroxytryptamine 3 receptor antagonism without dopamine receptor antagonism, which differentiates it from compounds like metoclopramide .
属性
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJXUNLLOBURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869373 | |
| Record name | Batanopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102670-46-2 | |
| Record name | Batanopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batanopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batanopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BATANOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


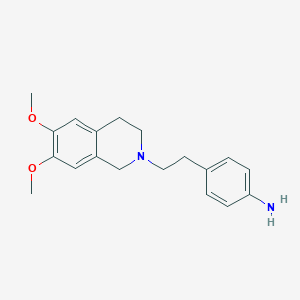
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
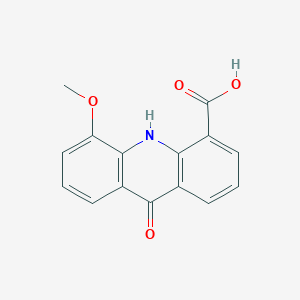


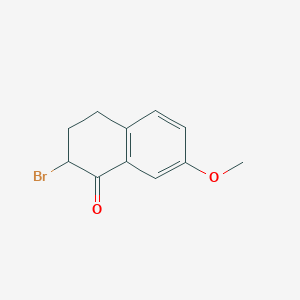

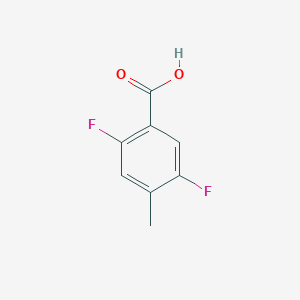
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)

